molecular formula C21H21BrN2O2 B11769013 (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B11769013
M. Wt: 413.3 g/mol
InChI Key: BZSBLMLOQCUQIW-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a bromine atom, a phenyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the enone intermediate: This can be achieved by the aldol condensation of a phenyl ketone with an aldehyde.

    Bromination: The enone intermediate can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated enone can then be reacted with benzamide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the piperidine ring or the benzamide moiety might yield compounds with activity against specific diseases or conditions.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(Z)-1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18-

InChI Key

BZSBLMLOQCUQIW-HNENSFHCSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Br)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.